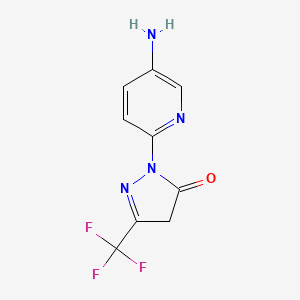![molecular formula C11H19N3OS B13197514 1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)
1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group and an imino-thiolanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Imino-Thiolanone Moiety: This step involves the reaction of the pyrazole derivative with a thiol and an isocyanate to form the imino-thiolanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- (1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)boronic acid
- (4-溴-5-氰基-1-甲基-1H-吡唑-3-基)甲基甲基氨基甲酸叔丁酯
Uniqueness
1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one is unique due to its specific combination of a pyrazole ring with an imino-thiolanone moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
特性
分子式 |
C11H19N3OS |
|---|---|
分子量 |
241.36 g/mol |
IUPAC名 |
1-(1-tert-butylpyrazol-4-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C11H19N3OS/c1-11(2,3)14-9-10(8-12-14)13-16(15)6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
QBIFGVKHCCFBQP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C(C=N1)N=S2(=O)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


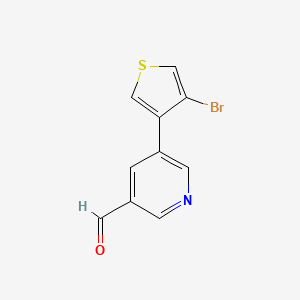

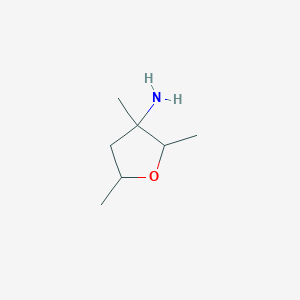
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
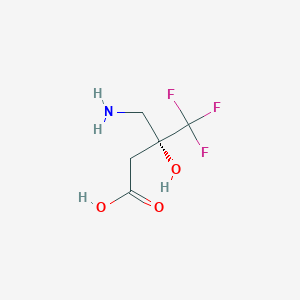
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
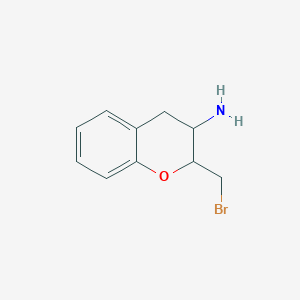
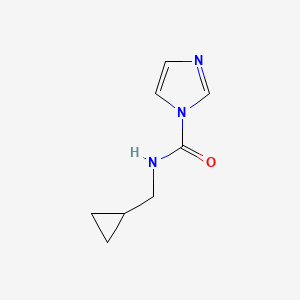
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
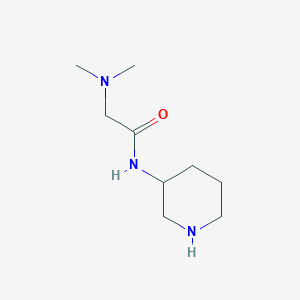
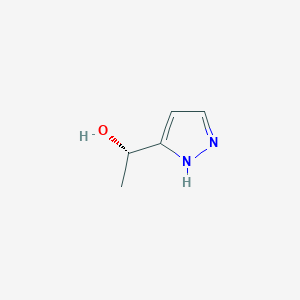
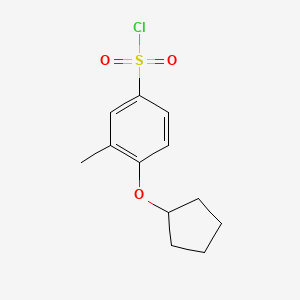
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
